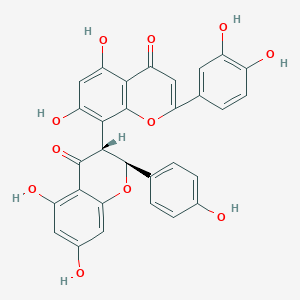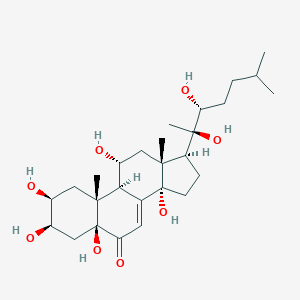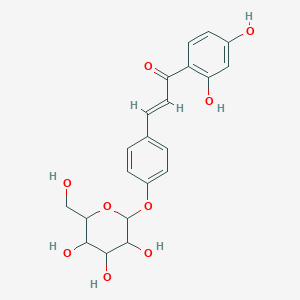
Isoliquiritine
Vue d'ensemble
Description
L’isoliquiritine est un composé flavonoïde présent dans les racines de réglisse, en particulier dans des espèces telles que Glycyrrhiza glabra. Elle est connue pour ses diverses propriétés pharmacologiques, notamment ses activités anti-inflammatoires, antimicrobiennes et antioxydantes .
Applications De Recherche Scientifique
L’isoliquiritine a une large gamme d’applications en recherche scientifique :
Mécanisme D'action
L’isoliquiritine exerce ses effets par le biais de plusieurs mécanismes :
Modulation du récepteur GABA-A benzodiazépine : Elle agit comme un modulateur allostérique positif du récepteur GABA-A benzodiazépine, avec une affinité plus élevée que le diazépam.
Voies de signalisation miR-301b/LRIG1 : Elle cible ces voies, ce qui entraîne l’inhibition de la croissance du mélanome in vitro.
Inhibition de la monoamine oxydase : L’this compound inhibe de manière compétitive la monoamine oxydase-A humaine et présente une inhibition mixte de la monoamine oxydase-B.
Analyse Biochimique
Biochemical Properties
Isoliquiritin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of flavonoids like Isoliquiritin is a complex process that involves not only the phenylpropanoid biosynthetic pathway but also many other secondary metabolic pathways .
Cellular Effects
Isoliquiritin has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce the production of pro-inflammatory cytokines in LPS-activated primary peritoneal macrophages .
Molecular Mechanism
Isoliquiritin exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Isoliquiritin vary with different dosages in animal models. For instance, oral administration of Isoliquiritin significantly reduced the arthritis index, arthritis score, inflammatory mediators level in serum .
Metabolic Pathways
Isoliquiritin is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’isoliquiritine peut être synthétisée par le biais des voies biosynthétiques impliquées dans la production de flavonoïdes dans la réglisse. Le processus implique la voie biosynthétique des phénylpropanoïdes et d’autres voies métaboliques secondaires . De plus, une méthode d’extraction par solvant eutectique profond naturel assistée par ultrasons efficace et respectueuse de l’environnement a été appliquée pour l’extraction de l’this compound à partir de comprimés de réglisse composés .
Méthodes de production industrielle
La production industrielle de l’this compound implique l’extraction à partir de racines de réglisse en utilisant des conditions optimisées telles que la teneur en eau, le rapport liquide/solide, le temps d’extraction et la température. Les quantités extraites d’this compound peuvent atteindre des niveaux importants dans ces conditions optimisées .
Analyse Des Réactions Chimiques
Types de réactions
L’isoliquiritine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour sa transformation en d’autres composés bioactifs.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l’this compound comprennent le malonyl-CoA, le 4-coumaroyl-CoA, le NADPH et H+. L’enzyme isoliquiritigénine 2’-O-méthyltransférase transforme davantage l’this compound en 2’-O-méthylthis compound .
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant l’this compound comprennent la 2’-O-méthylthis compound et d’autres dérivés de flavonoïdes .
Comparaison Avec Des Composés Similaires
L’isoliquiritine est unique par rapport à d’autres composés similaires en raison de ses propriétés pharmacologiques et de ses mécanismes d’action spécifiques. Les composés similaires comprennent :
Liquiritine : Un autre flavonoïde présent dans la réglisse avec des propriétés anti-inflammatoires et antioxydantes similaires.
Isoliquiritigénine : Un précurseur de l’this compound avec des effets neuroprotecteurs et anticancéreux puissants.
Glycyrrhizine : Une saponine triterpénique présente dans la réglisse avec des propriétés antivirales et anti-inflammatoires.
L’this compound se démarque par sa plus grande affinité pour les récepteurs GABA-A benzodiazépine et sa capacité à moduler plusieurs voies de signalisation.
Propriétés
Numéro CAS |
5041-81-6 |
|---|---|
Formule moléculaire |
C21H22O9 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+ |
Clé InChI |
YNWXJFQOCHMPCK-FPYGCLRLSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
melting_point |
187 - 189 °C |
| 7014-39-3 | |
Description physique |
Solid |
Synonymes |
4-((1E)-3-(2,4-dihydroxyphenyl)-3-oxo-1-propen-1-yl)phenyl beta-D-glucopyranoside isoliquiritin neoisoliquiritin neoisoliquiritin, (E)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


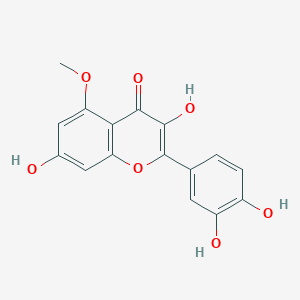
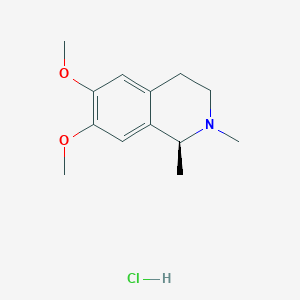
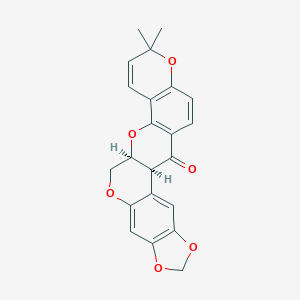
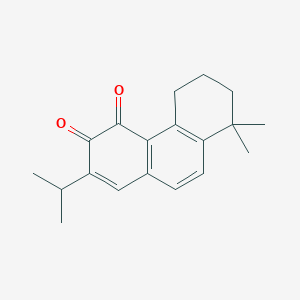
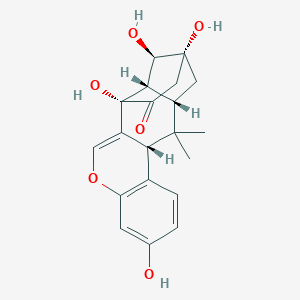

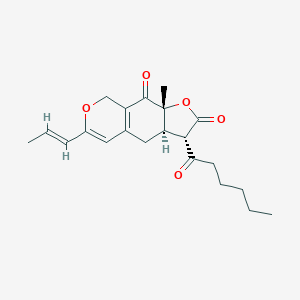
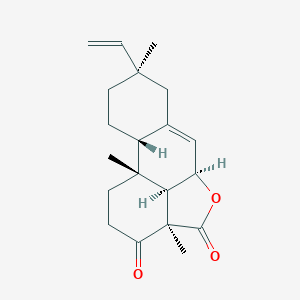
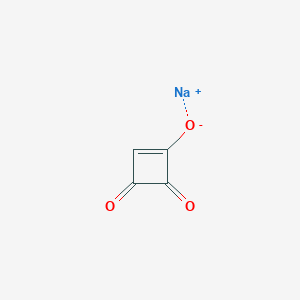
![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
